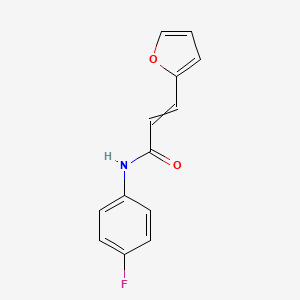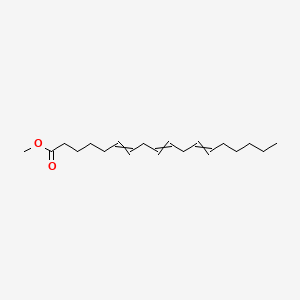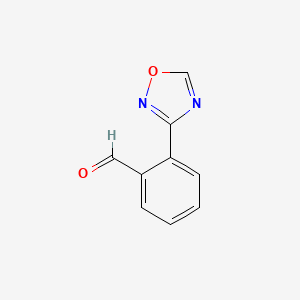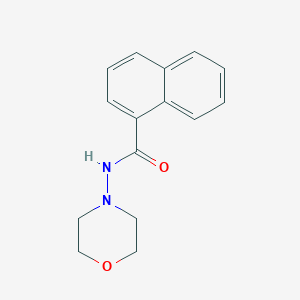![molecular formula C15H11BrClNO3 B12454676 5-Bromo-2-{[(4-chlorophenyl)acetyl]amino}benzoic acid](/img/structure/B12454676.png)
5-Bromo-2-{[(4-chlorophenyl)acetyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-2-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOIC ACID is an organic compound that features both bromine and chlorine substituents on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOIC ACID typically involves the bromination and chlorination of benzoic acid derivatives. One common method starts with 2-chlorobenzoic acid, which is brominated using N-bromosuccinimide (NBS) in the presence of a catalyst such as sulfuric acid . The reaction is carried out at 30°C, followed by crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often exceeding 75% yield and 99% purity . The reaction conditions are carefully controlled to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOIC ACID undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Dehalogenation: Electroinduced dehalogenation reactions can be performed using Ag/Cu electrodes.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Sulfuric Acid: Acts as a catalyst in the bromination process.
Electrodes (Ag/Cu): Used in dehalogenation reactions.
Major Products
2-chlorobenzoate: An intermediate formed during dehalogenation.
Scientific Research Applications
5-BROMO-2-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of other chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 5-BROMO-2-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. For example, it can act on methionine aminopeptidase 2, influencing various biochemical pathways . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzoic acid: Shares a similar structure but lacks the acetamido group.
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Another related compound with different substituents.
Uniqueness
5-BROMO-2-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOIC ACID is unique due to its specific combination of bromine, chlorine, and acetamido groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C15H11BrClNO3 |
|---|---|
Molecular Weight |
368.61 g/mol |
IUPAC Name |
5-bromo-2-[[2-(4-chlorophenyl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H11BrClNO3/c16-10-3-6-13(12(8-10)15(20)21)18-14(19)7-9-1-4-11(17)5-2-9/h1-6,8H,7H2,(H,18,19)(H,20,21) |
InChI Key |
ZUYPQVDYUQPHPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=C(C=C2)Br)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis[(E)-thiophen-2-ylmethylidene]biphenyl-4,4'-diamine](/img/structure/B12454593.png)

![2-methoxy-N-{2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl}benzamide](/img/structure/B12454614.png)

![4-(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B12454628.png)

![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12454646.png)
![4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12454649.png)
![4-chloro-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12454657.png)

![10-hexanoyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454671.png)
![2-ethyl-3-(2-hydroxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12454672.png)
![4-tert-butyl-N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B12454675.png)
![N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12454685.png)
